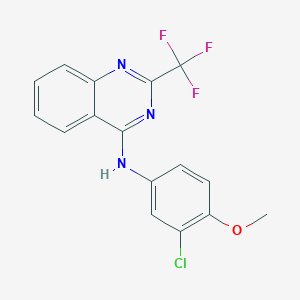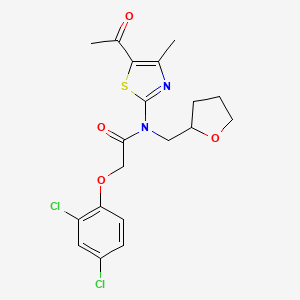
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first discovered in the 1990s, and since then, it has been studied extensively for its ability to induce tumor necrosis and inhibit tumor growth. In
Mécanisme D'action
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide works by activating the innate immune system. It binds to and activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells such as natural killer cells and T cells, which then target and destroy cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It induces the production of cytokines such as interferons, tumor necrosis factor-alpha, and interleukins. It also activates immune cells such as natural killer cells and T cells. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been shown to increase blood flow to tumors, which enhances the delivery of chemotherapy drugs to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and anti-viral properties. However, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has limitations in its use for lab experiments. It has poor solubility in water and is unstable in solution, which makes it difficult to administer. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide also has a short half-life in the body, which limits its therapeutic potential.
Orientations Futures
For 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide include improving its solubility and stability in solution, developing more effective delivery methods, and exploring its potential for use in combination with other anti-cancer therapies. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide also has potential for use in the treatment of viral infections and inflammatory diseases. Overall, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide is a promising molecule with potential for further research and development in the field of cancer and immunotherapy.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has also been studied for its anti-inflammatory and anti-viral properties.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-7-8-18(13-17(15)3)22-14-21(20-6-4-5-16(2)23(20)27-22)24(28)26-19-9-11-25-12-10-19/h4-14H,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFZTYNNZIUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794947.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4794949.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4794952.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794971.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4794973.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-mesitylacetamide](/img/structure/B4794982.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4794992.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4794998.png)
![1-[3-amino-4-(3-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4795000.png)

![methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4795005.png)
![2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4795017.png)